Fusarochromanone: A Fungal Metabolite with Potent Anti-Cancer and Anti-Angiogenic Properties
Fusarochromanone: A Fungal Metabolite with Potent Anti-Cancer and Anti-Angiogenic Properties
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fusarochromanone (FC101) is a mycotoxin produced by various species of the Fusarium fungus, most notably Fusarium equiseti.[1] Initially identified as the causative agent of avian tibial dyschondroplasia, subsequent research has unveiled its significant potential as a therapeutic agent, demonstrating potent anti-cancer and anti-angiogenic activities.[1] This technical guide provides a comprehensive overview of Fusarochromanone, detailing its origin, chemical properties, and biological mechanisms of action. The document synthesizes key quantitative data, outlines detailed experimental protocols for its study, and presents visual representations of its signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Origin and Chemical Properties
Fusarochromanone is a fungal metabolite primarily isolated from Fusarium equiseti, a fungus often found on decaying cereal plants in northern latitudes.[1] It belongs to the chromone class of compounds and possesses a unique molecular structure.
| Property | Value |
| Molecular Formula | C₁₅H₂₀N₂O₄ |
| Molecular Weight | 292.33 g/mol |
| CAS Number | 104653-89-6 |
| Physical Description | Solid |
| Melting Point | 132 - 134 °C |
Biological Activity and Mechanism of Action
Fusarochromanone exhibits a range of biological activities, with its anti-cancer and anti-angiogenic effects being the most extensively studied. Its mechanism of action is multifaceted, involving the induction of apoptosis and the modulation of key cellular signaling pathways.
Anti-Cancer Activity
FC101 demonstrates potent cytotoxic effects against a variety of cancer cell lines.[1][2] Its anti-cancer activity is primarily mediated through the induction of apoptosis via the extrinsic pathway.[1] This involves the activation of caspase-8 and subsequent cleavage of caspase-3 and PARP, leading to programmed cell death.[1][3] Notably, FC101's pro-apoptotic effect appears to be independent of the Bcl-2 family of proteins.[1][3]
Anti-Angiogenic Activity
Fusarochromanone is a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] It has been shown to inhibit the proliferation of endothelial cells, such as human microvascular endothelial cells (HMVECs), at nanomolar concentrations.[1] This anti-angiogenic effect is mediated, at least in part, by the inhibition of vascular endothelial growth factor (VEGF)-induced signaling.[1]
Modulation of Signaling Pathways
The biological effects of Fusarochromanone are underpinned by its ability to modulate several critical intracellular signaling pathways:
-
MAPK Pathway: FC101 activates the p38 mitogen-activated protein kinase (MAPK) pathway, which is often associated with cellular stress responses and apoptosis.[1][4]
-
mTOR Pathway: It inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][4] The inhibition of mTOR signaling by FC101 contributes to its anti-proliferative effects.[1]
-
JNK Pathway: Fusarochromanone has been reported to activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in apoptosis and inflammatory responses.[3]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of Fusarochromanone.
Table 1: In Vitro Cytotoxicity of Fusarochromanone (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ Value |
| HaCat | Pre-malignant skin | 10 nM - 2.5 µM[1][2] |
| P9-WT | Malignant skin | 10 nM - 2.5 µM[1][2] |
| MCF-7 | Low malignant breast | 10 nM - 2.5 µM[1][2] |
| MDA-231 | Malignant breast | 10 nM - 2.5 µM[1][2] |
| SV-HUC | Pre-malignant bladder | 10 nM - 2.5 µM[1][2] |
| UM-UC14 | Malignant bladder | 10 nM - 2.5 µM[1][2] |
| PC3 | Malignant prostate | 10 nM - 2.5 µM[1][2] |
| MS1 | Murine microvascular endothelial | < 50 nM[3] |
Table 2: In Vivo Efficacy of Fusarochromanone
| Animal Model | Cancer Type | Treatment Dose & Schedule | Tumor Growth Inhibition | Reference |
| Mouse xenograft | Squamous cell carcinoma | 8 mg/kg/day, intraperitoneally | 30% reduction in tumor size | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of Fusarochromanone.
Isolation and Purification of Fusarochromanone
-
Fungal Culture: Fusarium equiseti is cultured on a suitable medium, such as rice cultures or Czapek-Dox medium.[1][4]
-
Extraction: The culture medium is extracted with an organic solvent mixture, for example, dichloromethane/ethyl acetate (1:1, v/v).[2]
-
Fractionation: The crude extract is fractionated using flash chromatography with a silica gel column, eluting with a gradient of cyclohexane and ethyl acetate, followed by ethyl acetate and methanol.[2]
-
Purification: Fractions containing Fusarochromanone are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC).[2]
-
Characterization: The purity and identity of the isolated Fusarochromanone are confirmed using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-2,000 cells per well in 100 µL of growth medium and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with various concentrations of Fusarochromanone and incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 20 µL of a 12 mM MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: Gently remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]
Western Blot Analysis
-
Cell Lysis: Treat cells with Fusarochromanone, then wash with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 40 µg) on an 8-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.[3]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. A list of relevant primary antibodies is provided in Table 3.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.[5]
Table 3: Primary Antibodies for Western Blot Analysis of Fusarochromanone's Effects
| Target Protein | Supplier (Example) |
| p38, phospho-p38 (Thr180/Tyr182) | Santa Cruz Biotechnology[3] |
| PARP | Santa Cruz Biotechnology[3] |
| Bcl-2, Mcl-1 | Santa Cruz Biotechnology[3] |
| Cleaved Caspase-3, Cleaved Caspase-8 | Cell Signaling[3] |
| p-4E-BP1 (Thr37/Thr46), phospho-Erk1/2 (Thr202/Tyr204) | Cell Signaling[3] |
| β-tubulin (Loading Control) | Sigma[3] |
In Vivo Xenograft Tumor Model
-
Animal Model: Use immunodeficient mice, such as SCID Beige mice.[1]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, administer Fusarochromanone (e.g., 8 mg/kg/day) or vehicle control via intraperitoneal injection for a specified period.[1]
-
Tumor Measurement: Measure tumor volume regularly using calipers.[1]
-
Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, Western blotting).
Anti-Angiogenesis Assay (Tube Formation Assay)
-
Plate Coating: Coat a 96-well plate with a basement membrane matrix extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the gel in the presence of various concentrations of Fusarochromanone.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualization and Quantification: Visualize the tube-like structures using a microscope and quantify the extent of tube formation by measuring parameters such as total tube length or the number of branch points.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Fusarochromanone and a typical experimental workflow for its investigation.
Caption: Fusarochromanone's multifaceted mechanism of action.
Caption: A typical workflow for investigating Fusarochromanone.
References
- 1. Biological activities of fusarochromanone: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Fusarochromanone Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Biosynthesis of fusarochromanone and its monoacetyl derivative by Fusarium equiseti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
